molecular formula C13H17NOS B1230297 3-(Phenylthio)-1-(1-pyrrolidinyl)-1-propanone

3-(Phenylthio)-1-(1-pyrrolidinyl)-1-propanone

Cat. No.: B1230297
M. Wt: 235.35 g/mol
InChI Key: HBARXHJNGNDQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(phenylthio)-1-(1-pyrrolidinyl)-1-propanone is an aryl sulfide.

Scientific Research Applications

Asymmetric Synthesis

  • "3-(Phenylthio)-1-(1-pyrrolidinyl)-1-propanone" is involved in asymmetric synthesis processes. For instance, it's used in the enantioselective synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drugs, using Saccharomyces cerevisiae reductase (Choi et al., 2010).

Precursors for Secondary Alcohols

  • The compound serves as a precursor for secondary alcohols. For example, optically pure (S)-3-phenylthio-1,2-propanediol, obtained from its enantioselective reduction, is used for synthesizing both enantiomers of secondary alcohols, like in the creation of 5-hexadecanolide (Fujisawa et al., 1985).

Molecular Structure Analysis

  • The compound's derivatives are studied for their molecular structure. X-ray crystallographic analysis is utilized to understand their configuration and properties, as seen in the study of 2-Phenyl-3-(5,6,7,7a-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-3-ylidene)-1-propene-1,1-dicarbonitrile (George et al., 1998).

Biotransformation Studies

  • Biotransformation studies involving the compound have been conducted, such as the formation of single diastereomers of β-hydroxy sulfoxides by transforming β-ketosulfides using Helminthosporium species (Holland et al., 2002).

Corrosion Inhibition

  • The compound is also explored for its potential in corrosion inhibition. A study on 1-phenyl-3-(1-pyrrolidinyl)-1-propanone demonstrated its effectiveness as a corrosion inhibitor for N80 steel in hydrochloric acid (Pan et al., 2016).

Properties

Molecular Formula

C13H17NOS

Molecular Weight

235.35 g/mol

IUPAC Name

3-phenylsulfanyl-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C13H17NOS/c15-13(14-9-4-5-10-14)8-11-16-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2

InChI Key

HBARXHJNGNDQAS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CCSC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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